molecular formula C21H27NO2 B3942779 4-butoxy-N-(1-methyl-3-phenylpropyl)benzamide

4-butoxy-N-(1-methyl-3-phenylpropyl)benzamide

Cat. No. B3942779
M. Wt: 325.4 g/mol
InChI Key: OJVYDIYGUSTBKS-UHFFFAOYSA-N
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Description

4-butoxy-N-(1-methyl-3-phenylpropyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as BPPB and is a benzamide derivative that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1-methyl-3-phenylpropyl)benzamide involves the inhibition of dopamine reuptake transporters. This leads to an increase in extracellular dopamine levels in the brain, which may have implications for the treatment of neurological disorders. BPPB has also been shown to have affinity for sigma-1 receptors, which may contribute to its modulatory effects on dopamine release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to increase dopamine release in various regions of the brain, including the striatum and prefrontal cortex. BPPB has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems. These effects may have implications for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

4-butoxy-N-(1-methyl-3-phenylpropyl)benzamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. BPPB has also been shown to be effective in modulating dopamine release, which may have implications for the study of various neurological disorders. However, there are also limitations to the use of BPPB in lab experiments. This compound has not been extensively studied in humans, and its effects on other neurotransmitter systems are not well understood.

Future Directions

There are several future directions for research on 4-butoxy-N-(1-methyl-3-phenylpropyl)benzamide. One potential area of research is the use of BPPB in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is the study of BPPB's effects on other neurotransmitter systems, including the serotonin and norepinephrine systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a tool in behavioral neuroscience research.

Scientific Research Applications

4-butoxy-N-(1-methyl-3-phenylpropyl)benzamide has been widely used in scientific research due to its potential as a modulator of the dopamine system. This compound has been shown to increase dopamine release in the brain, which may have implications for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. BPPB has also been studied for its potential use as a tool in behavioral neuroscience research.

properties

IUPAC Name

4-butoxy-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-3-4-16-24-20-14-12-19(13-15-20)21(23)22-17(2)10-11-18-8-6-5-7-9-18/h5-9,12-15,17H,3-4,10-11,16H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVYDIYGUSTBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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